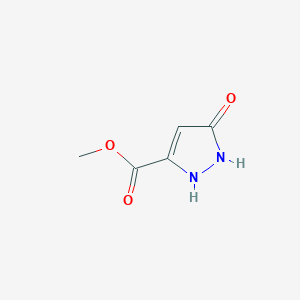

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJZOTYGFHOHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006954 | |

| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86625-25-4, 1018446-60-0 | |

| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate from dimethyl acetylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine. This document outlines the reaction mechanism, a detailed experimental protocol, and expected product characterization.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a classical and efficient route to this scaffold.[1][2][3]

Reaction Pathway

The synthesis of this compound from dimethyl acetylenedicarboxylate and hydrazine proceeds via a cyclocondensation reaction. The proposed mechanism involves the initial Michael addition of hydrazine to one of the carbonyl-activated alkyne carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4][5] Researchers should optimize conditions for the specific reaction with unsubstituted hydrazine.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 10.0 | 1.42 g |

| Hydrazine hydrate (~50-60%) | 50.06 | 10.0 | ~0.6 mL |

| Methanol | - | - | 50 mL |

| Toluene | - | - | 25 mL |

| Dichloromethane (DCM) | - | - | 25 mL |

| Ethanol (for recrystallization) | - | - | As needed |

3.2. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.42 g, 10.0 mmol) in a 1:1 mixture of toluene and dichloromethane (50 mL total).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (~0.6 mL, 10.0 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid residue from hot ethanol to obtain the pure product.

-

Drying: Dry the purified crystals under vacuum.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The following table summarizes the expected and reported quantitative data for the target compound and its close analogs.

| Property | This compound (Expected) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4][5] | Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₅H₆N₂O₃ | C₁₁H₁₀N₂O₃ | C₆H₈N₂O₃ |

| Molar Mass ( g/mol ) | 142.11 | 218.20 | 156.14 |

| Appearance | White to off-white solid | White solid | Solid |

| Melting Point (°C) | Not reported; likely in the range of 190-210 | 188 | 195-200[6] |

| Yield (%) | Not reported; expected to be moderate to high | Not explicitly stated, but described as "highly efficient"[4] | - |

| ¹H NMR (DMSO-d₆, δ ppm) | Estimated: ~12.0-13.0 (br s, 1H, OH), ~11.0-12.0 (br s, 1H, NH), ~5.8-6.0 (s, 1H, pyrazole-H), ~3.7-3.8 (s, 3H, OCH₃) | 12.16 (s, 1H, OH), 7.34-7.74 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃) | - |

| ¹³C NMR (DMSO-d₆, δ ppm) | Estimated: ~160-165 (C=O), ~155-160 (C-5), ~135-140 (C-3), ~90-95 (C-4), ~50-55 (OCH₃) | Not reported | - |

| FTIR (cm⁻¹) | Estimated: ~3200-3400 (O-H, N-H), ~1720-1740 (C=O ester) | 3204 (O-H), 1728 (C=O ester), 1249 (C-O)[4] | - |

Note: Spectroscopic data for the target compound are estimates based on the data for the phenyl-substituted analog and general knowledge of pyrazole chemistry. Actual values may vary.

Conclusion

This technical guide provides a framework for the synthesis of this compound from dimethyl acetylenedicarboxylate and hydrazine. The provided experimental protocol, adapted from a reliable source, offers a solid starting point for laboratory synthesis. The characterization data, while partially estimated, serves as a useful reference for product identification. This synthesis route is expected to be an efficient method for obtaining a key intermediate for further elaboration in drug discovery and development programs.

References

- 1. 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR [m.chemicalbook.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. 5-methyl-1H-pyrazole-3-carboxylate | C5H5N2O2- | CID 6984181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

One-Pot Synthesis of Substituted Pyrazole-3-Carboxylates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The efficient construction of this scaffold, particularly with diverse substitution patterns, is of paramount importance. This technical guide provides a comprehensive overview of modern one-pot synthetic strategies for accessing substituted pyrazole-3-carboxylates, prized for their utility as versatile building blocks in drug discovery. This document details key experimental protocols, presents comparative data, and illustrates reaction workflows and mechanisms.

Core Methodologies and Data Overview

One-pot multi-component reactions (MCRs) have emerged as a powerful and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of substituted pyrazole-3-carboxylates, the most prevalent MCRs involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. Variations in catalysts, energy sources (conventional heating, microwave, ultrasound), and the inclusion of additional components allow for the generation of a wide array of substituted pyrazoles.

Table 1: Comparative Yields for One-Pot Synthesis of Various Pyrazole-3-Carboxylates

| Entry | Reactant A (1,3-Dicarbonyl) | Reactant B (Hydrazine) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Diethyl 2-acetylmalonate | Phenylhydrazine | Acetic acid, Ethanol, Reflux | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | 85 | |

| 2 | Diethyl 2-benzoylmalonate | Phenylhydrazine | p-TsOH, Toluene, Reflux | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 92 | |

| 3 | Ethyl acetoacetate | Hydrazine hydrate | Citric acid (20 mol%), EtOH:H2O (1:1), 80°C | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 90 | |

| 4 | Dimethyl acetylenedicarboxylate (DMAD) | Phenylhydrazine | Toluene:DCM (1:1), Reflux, 2h | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Not specified, isolated as solid | |

| 5 | Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | EtOH/AcOH (100:1), 0°C to rt, 15h | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 74 | |

| 6 | Ethyl 3-oxo-3-phenylpropanoate, Malononitrile, Aromatic Aldehydes | Hydrazine hydrate | Graphene oxide (10 mol%), Aqueous medium, rt, 2-6 min (Ultrasound) | Substituted pyrano[2,3-c]pyrazoles | 84-94 | |

| 7 | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | None, 420W Microwave, 10 min | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | 83 |

Key Experimental Protocols

The following protocols are representative examples of one-pot syntheses of substituted pyrazole-3-carboxylates, compiled from various literature sources.

Protocol 1: Classical Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This method is a straightforward and widely used procedure for the synthesis of pyrazole-3-carboxylates from a β-ketoester and a substituted hydrazine.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water and stir. The product will often precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

-

Ethyl acetoacetate

-

Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine)

-

Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

Procedure:

-

In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (1.5 eq), the substituted phenylhydrazine (1.0 eq), and the aromatic aldehyde (1.0 eq).

-

Place the flask in a domestic or dedicated laboratory microwave oven.

-

Irradiate the mixture at a power of 420 W for 10 minutes. The reaction is performed under solvent-free conditions.

-

After irradiation, carefully remove the flask from the microwave and allow it to cool to room temperature. A solid product should form.

-

Triturate the resulting solid with ethyl acetate.

-

Collect the solid product by suction filtration and wash with a small amount of cold ethyl acetate.

-

Dry the product to obtain the desired 4-arylidenepyrazolone derivative.

Protocol 3: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This green chemistry approach utilizes ultrasound irradiation and an aqueous medium for the efficient synthesis of fused pyrazole systems.

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethyl 3-oxo-3-phenylpropanoate (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Graphene oxide (10 mol%)

-

Water

Procedure:

-

In a suitable reaction vessel, suspend graphene oxide (10 mol%) in water.

-

Add the aromatic aldehyde, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate to the suspension.

-

Place the reaction vessel in an ultrasonic bath and irradiate with vigorous stirring at room temperature for 2-6 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, collect the precipitated product by filtration.

-

Wash the solid with water to remove the catalyst and any water-soluble impurities.

-

Dry the product. Further purification can be achieved by recrystallization if necessary.

Visualizing the Process: Workflows and Mechanisms

General Workflow for One-Pot Pyrazole Synthesis

Caption: General workflow for one-pot synthesis.

Reaction Mechanism: Condensation of a β-Ketoester with Hydrazine

Caption: Mechanism of pyrazole formation.

Conclusion

The one-pot synthesis of substituted pyrazole-3-carboxylates offers significant advantages in terms of efficiency, atom economy, and operational simplicity. By selecting appropriate starting materials, catalysts, and reaction conditions, a vast chemical space of pyrazole derivatives can be explored. The methodologies presented in this guide, including classical, microwave-assisted, and ultrasound-promoted syntheses, provide a robust toolkit for researchers in drug discovery and development. The ability to rapidly generate libraries of these valuable compounds will undoubtedly continue to accelerate the identification of new therapeutic agents.

Crystal Structure of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of pyrazole have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide focuses on methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pyrazole-based compounds. While an experimental crystal structure for this specific compound is not publicly available, this document provides a comprehensive overview of the crystal structure of a closely related analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , to serve as a valuable reference. The synthesis, crystallographic data, and potential biological relevance will be discussed in detail.

Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and efficient method for the synthesis of the N-phenyl analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is a one-pot, two-component reaction.[4][5]

Experimental Protocol: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]

Materials:

-

Phenyl hydrazine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

An equimolar mixture of phenyl hydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2 mmol) is prepared.

-

The mixture is dissolved in 10 mL of a 1:1 mixture of toluene and dichloromethane.

-

The reaction mixture is stirred at reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is evaporated under reduced pressure to yield a white solid.

-

The crude product is recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.

The following diagram illustrates the workflow for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Caption: Workflow for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Crystal Structure Analysis

The crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined by single-crystal X-ray diffraction.[4] The compound crystallizes in the monoclinic space group P21/c. The crystallographic data and data collection parameters are summarized in the table below.

Crystallographic Data for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Volume (ų) | 1018.5(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.423 |

| Absorption Coefficient (mm⁻¹) | 0.106 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.40 x 0.39 x 0.21 |

| Temperature (K) | 130(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| θ range for data collection (°) | 2.22 to 27.88 |

| Reflections collected | 7713 |

| Independent reflections | 2402 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.057, wR₂ = 0.126 |

The molecular structure reveals that the pyrazole ring is planar. The phenyl and pyrazole ring planes are inclined at a dihedral angle of 60.83(5)°.[4] The crystal packing is stabilized by intermolecular hydrogen bonds.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery. While the specific biological activities of this compound are not extensively documented, the pyrazole core is associated with several therapeutic applications.

The following diagram illustrates some of the key biological activities reported for pyrazole-containing compounds.

Caption: Potential therapeutic applications of pyrazole derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a close analogue of the title compound. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers working with pyrazole-based compounds. The diverse biological activities associated with the pyrazole scaffold highlight its potential for the development of new therapeutic agents. Further investigation into the crystal structure and biological properties of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Tautomeric Forms of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. The biological activity and physicochemical properties of this molecule are intrinsically linked to its tautomeric forms, which exist in a dynamic equilibrium in solution. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, detailing the structural isomers, the influence of the solvent environment on the tautomeric equilibrium, and the experimental and computational methodologies employed to study these forms.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical isomerism of compounds that readily interconvert, plays a crucial role in drug design and development. The different tautomeric forms of a molecule can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic properties. For ionizable molecules like this compound, the predominant tautomeric form can be influenced by the surrounding microenvironment, such as the active site of an enzyme or a physiological medium. A thorough understanding of the tautomeric landscape of a drug candidate is therefore essential for predicting its behavior in biological systems and for optimizing its therapeutic potential.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with three being the most prominent in solution: the 5-hydroxy-1H-pyrazole (OH form) , the 1,2-dihydro-5-oxo-3H-pyrazole (keto or NH form) , and a zwitterionic (CH form) . The equilibrium between these forms is dynamic and highly sensitive to the solvent environment.

-

5-Hydroxy-1H-pyrazole (OH form): This enol-like tautomer possesses an aromatic pyrazole ring.

-

1,2-dihydro-5-oxo-3H-pyrazole (Keto/NH form): This keto-like tautomer features a pyrazolone ring.

-

Zwitterionic (CH form): This form contains both a positive and a negative formal charge.

The relative stability of these tautomers is dictated by a delicate balance of factors including intramolecular hydrogen bonding, aromaticity, and solvation effects.

Influence of Solvent on Tautomeric Equilibrium

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the predominant tautomeric form of this compound in solution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): In these solvents, the 5-hydroxy-1H-pyrazole (OH) form is generally favored.[1] The strong hydrogen bond accepting nature of these solvents stabilizes the hydroxyl proton, thus favoring the enol-like tautomer. For the structurally similar methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the hydroxy tautomer is predominant in a DMSO-d6 solution.[1]

-

Nonpolar Solvents (e.g., Chloroform, Dioxane): In nonpolar environments, the equilibrium often shifts towards the less polar keto (NH) form . Intramolecular or intermolecular hydrogen bonding between pyrazolone molecules can also contribute to the stabilization of this tautomer.

-

Protic Solvents (e.g., Water, Methanol): The situation in protic solvents is more complex, as the solvent can act as both a hydrogen bond donor and acceptor, potentially stabilizing all tautomeric forms to varying degrees. The zwitterionic form may also be present in significant proportions in highly polar protic solvents.

Data Presentation: Tautomer Distribution in Various Solvents

While precise quantitative data for this compound is not extensively available in the literature, the following table summarizes the expected qualitative trends based on studies of analogous compounds. The percentages provided are illustrative and intended to demonstrate the solvent-dependent shift in equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected Tautomer Distribution (Illustrative) |

| Chloroform-d (CDCl₃) | 4.8 | Keto (NH) form | OH: ~10-20%, Keto: ~80-90% |

| Tetrahydrofuran-d₈ (THF-d₈) | 7.6 | Mixed | OH: ~30-50%, Keto: ~50-70% |

| Acetone-d₆ | 21 | Mixed/OH form | OH: ~50-70%, Keto: ~30-50% |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 47 | OH form | OH: >90%, Keto: <10% |

| Water (D₂O) | 80 | OH form/Zwitterionic | Complex equilibrium, significant population of OH and potentially zwitterionic forms |

Experimental and Computational Protocols

The study of tautomerism in this compound relies on a combination of experimental and computational techniques.

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Protocol for Quantitative NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound of known concentration (typically 5-10 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H and ¹³C NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra at ambient temperature. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the tautomeric form.

-

Low-Temperature NMR: To slow down the rate of interconversion between tautomers, which can lead to broadened signals at room temperature, it is often necessary to perform experiments at low temperatures (e.g., down to -80 °C).[2][3] This allows for the observation of distinct signals for each tautomer, enabling their direct integration for quantification.

-

¹⁵N NMR Spectroscopy: ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms in the pyrazole ring, helping to differentiate between the tautomers.

-

Data Analysis: The relative integrals of well-resolved signals corresponding to each tautomer in the low-temperature ¹H NMR spectra are used to calculate the molar ratio and percentage of each form in solution.

Computational Methodology: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Protocol for DFT Calculations:

-

Structure Optimization: The geometries of all possible tautomers are optimized in the gas phase using a suitable level of theory, commonly the B3LYP functional with the 6-311++G(d,p) basis set.[4]

-

Solvation Modeling: To simulate the effect of the solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) are employed.[4] The optimized geometries are re-optimized within the desired solvent continuum.

-

Energy Calculations: The electronic energies, including zero-point vibrational energy corrections, are calculated for each tautomer in the gas phase and in different solvents.

-

Thermodynamic Analysis: The relative Gibbs free energies of the tautomers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

-

NMR Chemical Shift Prediction: The NMR chemical shifts (¹H, ¹³C, ¹⁵N) for each tautomer can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can then be compared with experimental data to aid in signal assignment.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical characterization, with profound implications for its application in drug discovery and development. The equilibrium between the hydroxy, keto, and zwitterionic forms is delicately balanced and highly susceptible to the solvent environment. A combined approach of low-temperature NMR spectroscopy and DFT calculations provides the most comprehensive understanding of this dynamic system. For researchers and scientists working with this and related pyrazole scaffolds, a thorough investigation of the tautomeric landscape is not merely an academic exercise but a fundamental necessity for the rational design of new therapeutic agents.

References

Navigating the Solubility Landscape of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide

For Immediate Release

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of pharmaceutical development. It influences critical processes such as synthesis, purification, formulation, and bioavailability. Methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a heterocyclic compound, holds potential as a building block in medicinal chemistry. Understanding its solubility profile is a prerequisite for its effective utilization in drug discovery and development pipelines. This guide provides the methodological tools for researchers to establish this crucial dataset.

Quantitative Solubility Data: A Call for Experimental Determination

A thorough review of scientific databases and literature reveals a gap in the availability of specific quantitative solubility data for this compound in common organic solvents. The structural similarity to other pyrazole derivatives suggests it is likely to be soluble in many organic solvents. However, for precise and reliable data, experimental determination is necessary. The following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Organic Solvent | Chemical Class | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | Polar Protic | [Insert Data] | [Insert Data] | e.g., HPLC-UV |

| e.g., Acetone | Polar Aprotic | [Insert Data] | [Insert Data] | e.g., HPLC-UV |

| e.g., Dichloromethane | Chlorinated | [Insert Data] | [Insert Data] | e.g., HPLC-UV |

| e.g., Toluene | Aromatic Hydrocarbon | [Insert Data] | [Insert Data] | e.g., HPLC-UV |

| e.g., Ethyl Acetate | Ester | [Insert Data] | [Insert Data] | e.g., HPLC-UV |

| e.g., n-Hexane | Nonpolar | [Insert Data] | [Insert Data] | e.g., HPLC-UV |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid in a solvent is the shake-flask method. This technique ensures that the solvent is fully saturated with the solute, providing a reliable measure of its solubility at a given temperature.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Analyze the filtered saturated solution. If necessary, accurately dilute the sample with the solvent to ensure the concentration falls within the linear range of the calibration curve.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the solute in the (diluted) sample.

-

Calculate the original concentration in the saturated solution, accounting for any dilution.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Process

To further clarify the experimental procedure, the following diagrams illustrate the workflow for determining thermodynamic solubility and a logical approach to solvent screening.

An In-depth Technical Guide on Methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its prominent N-substituted analogues. Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceuticals. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key data on their synthesis, characterization, and potential biological relevance.

Tautomerism of 5-Hydroxypyrazoles

5-Hydroxypyrazoles, including this compound, can exist in several tautomeric forms. The primary forms are the "OH" tautomer (5-hydroxy-1H-pyrazole), the "CH" tautomer (pyrazol-5(4H)-one), and the "NH" tautomer (pyrazol-5(2H)-one). The predominant tautomer can be influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring. For instance, in a DMSO-d6 solution, the 5-hydroxy tautomer of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is predominant.[1]

Physical and Chemical Properties

Table 1: Physical Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Not Found | C₁₁H₁₀N₂O₃ | 218.20 | 188[1] |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 51985-95-6 | C₆H₈N₂O₃ | 156.14 | 195-200 |

Table 2: Spectral Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

| Spectral Data Type | Key Features and Assignments |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.16 (s, 1H, -OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H4), 3.80 (s, 3H, -OCH₃)[1] |

| FTIR (ATR, cm⁻¹) | 3204 (O-H stretching), 1728 (C=O stretching, ester)[1] |

Experimental Protocols

A general and widely utilized method for the synthesis of the pyrazole core involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A one-pot synthesis involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[1]

Experimental Workflow:

References

An In-depth Technical Guide to the Fundamental Reactivity of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core, adorned with a hydroxyl group, a methyl ester, and a reactive N-H bond, offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the fundamental reactivity of this pyrazole derivative, focusing on its tautomerism, acidity, and susceptibility to various substitution and functionalization reactions.

Tautomerism and Acidity

The this compound molecule exists in several tautomeric forms, with the predominant forms being the 5-hydroxy (OH), 5-oxo (CH), and zwitterionic forms. The equilibrium between these tautomers is influenced by the solvent and the substituents on the pyrazole ring. In many common organic solvents, the 5-hydroxy form is the major species.

Table 1: Acidity of 5-Hydroxypyrazole Analogs

| Compound | pKa | Solvent |

| 1-Phenyl-3-methyl-5-hydroxypyrazole | ~7.1 | Water |

| 3-Amino-5-hydroxypyrazole | 12.37 (Predicted) | Not Specified |

The electron-withdrawing nature of the methyl carboxylate group at the C3 position is expected to increase the acidity of the N-H proton compared to unsubstituted pyrazole.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Due to the electronic properties of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. The presence of the hydroxyl group at C5 further activates the ring towards electrophilic substitution.

Nitration

Nitration of the pyrazole ring typically occurs at the C4 position. While a specific protocol for this compound is not documented, a general procedure can be adapted from the nitration of other pyrazole derivatives.

Table 2: Representative Yields for Nitration of Pyrazole Derivatives

| Substrate | Nitrating Agent | Product | Yield (%) |

| Pyrazole | HNO₃/H₂SO₄ | 4-Nitropyrazole | Moderate |

| 1-Phenylpyrazole | HNO₃/H₂SO₄ | 1-(4-Nitrophenyl)-4-nitropyrazole | Good |

Halogenation

Halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also proceeds selectively at the C4 position.

Table 3: Representative Yields for Halogenation of Pyrazole Derivatives

| Substrate | Halogenating Agent | Product | Yield (%) |

| 3,5-Dimethyl-1H-pyrazole | NBS in CCl₄ | 4-Bromo-3,5-dimethyl-1H-pyrazole | 90-99% |

| Pyrazole-3-carboxylic acid | Br₂/NaOH | 4-Bromopyrazole-3-carboxylic acid | 90% |

Other Electrophilic Substitutions

Other electrophilic substitution reactions, such as the Vilsmeier-Haack and Mannich reactions, are also expected to occur at the C4 position, providing avenues for the introduction of formyl and aminomethyl groups, respectively.

N-Alkylation and N-Acylation

The N-H proton of the pyrazole ring is readily removed by a base, generating a nucleophilic pyrazolide anion that can undergo alkylation or acylation. For asymmetrically substituted pyrazoles like this compound, this can lead to a mixture of N1 and N2 regioisomers. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.

N-Alkylation

The alkylation of pyrazoles is a common method for introducing diversity. The choice of base, solvent, and alkylating agent can influence the ratio of N1 to N2 products. Generally, bulkier substituents at C5 tend to favor alkylation at the N1 position.

Table 4: Regioselectivity in N-Alkylation of Substituted Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Major Isomer |

| 3-Substituted Pyrazole | Alkyl Halide | K₂CO₃/DMSO | N1 |

| Ethyl 1H-pyrazole-3-carboxylate | Various | K₂CO₃ | N1 favored |

N-Acylation

Acylation of the pyrazole nitrogen can be achieved using acyl halides or anhydrides in the presence of a base. Similar to alkylation, a mixture of N1 and N2 acylated products can be formed.

Reactivity of the 5-Hydroxyl Group

The 5-hydroxyl group behaves as a typical phenolic hydroxyl group, allowing for O-alkylation and O-acylation reactions.

O-Alkylation (Ether Synthesis)

Under basic conditions, the hydroxyl proton can be removed to form an alkoxide, which can then react with an alkyl halide to form an ether. Competition between N-alkylation and O-alkylation is a key consideration and can often be controlled by the choice of reaction conditions.

O-Acylation

The hydroxyl group can be acylated to form esters using acylating agents. The relative reactivity of the N-H and O-H groups towards acylation will depend on their respective acidities and the reaction conditions employed.

Experimental Protocols

General Protocol for N-Alkylation of this compound (Adapted)

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the N1 and N2 isomers.

General Protocol for C4-Bromination of this compound (Adapted)

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or chloroform.

-

Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, dilute the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Visualizations

Caption: Key reactivity pathways of this compound.

Caption: General experimental workflow for N-alkylation.

Spectroscopic Data

The following data is for a closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, and can serve as a reference for the characterization of derivatives of the title compound.[1]

Table 5: Spectroscopic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

| Technique | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H4), 3.80 (s, 3H, OCH₃) |

| FTIR (ATR, cm⁻¹) | 3204 (O-H stretch), 1728 (C=O stretch, ester) |

Conclusion

This compound presents a rich and varied reactivity profile. Its C4 position is primed for electrophilic substitution, while the N-H and O-H groups offer dual sites for nucleophilic attack and functionalization. Understanding the interplay of these reactive centers and the factors that govern regioselectivity is crucial for leveraging this scaffold in the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its core reactivity, offering a starting point for further exploration and application in drug discovery and development.

References

Unlocking the Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide delves into the significant biological potential of novel pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It provides a comprehensive overview of their quantitative activities, detailed experimental methodologies for their evaluation, and insights into their mechanisms of action through key signaling pathways.

Quantitative Biological Activity of Novel Pyrazole Derivatives

The therapeutic efficacy of newly synthesized pyrazole derivatives is quantified through various in vitro and in vivo assays. This section summarizes the key activity data in a structured format to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Anticancer Activity

The antiproliferative and kinase inhibitory activities of novel pyrazole derivatives have been extensively studied against various cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potential, while kinase inhibition assays reveal specific molecular targets.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives (IC50 in µM)

| Compound/Series | Target Cell Line(s) | IC50 (µM) | Target Kinase(s) | IC50 (µM) | Reference(s) |

| Pyrazole-Thiophene Hybrids | MCF-7, HepG2 | 6.57 - 92.12 | EGFR (wild-type & T790M), VEGFR-2 | 16.25 - 17.8 (µg/mL) | [1] |

| Fused Pyrazole Derivatives | HEPG2 | 0.31 - 8.71 | EGFR, VEGFR-2 | 0.06 - 0.71 (EGFR), 0.22 (VEGFR-2) | [2] |

| Pyrazole-Chalcone Conjugates | MCF-7, SiHa, PC-3 | 2.13 - 4.46 | Tubulin Polymerization | 1.15 - 1.95 | [3] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | HepG2, MCF-7 | 8.03 - 13.14 | CDK2 | 0.45 - 0.85 | [4][5] |

| Pyrazolo[3,4-d]pyrimidines | NCI 60 Cell Panel | 0.018 - 9.98 | EGFR | 0.034 - 0.135 | [6] |

| 4-Amino-1H-pyrazoles | HCT116 | <0.001 (for CDK14) | CDK14 | <0.001 | [7] |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | HL60, MCF-7, MDA-MB-231 | 4.07 - 16.20 | EGFR, HER2, VEGFR2 | 0.574 (EGFR), 0.253 (HER2), 0.135 (VEGFR2) | [8] |

| Pyrazole-oxindoles | HeLa, A549, MCF7 | 5.90 - 9.20 | Tubulin Polymerization | - | [9] |

| Benzofuropyrazoles | K562, A549 | 0.19 - 0.26 | Tubulin Polymerization | 7.30 | [10] |

Antimicrobial Activity

Novel pyrazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens, including resistant strains. The minimum inhibitory concentration (MIC) is the primary measure of their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

| Compound/Series | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus, B. subtilis, K. pneumoniae, A. niger | 2.9 - 125 | [11] |

| Indazoles and Pyrazolines | E. faecalis, S. aureus, S. epidermidis | 64 - 128 | [12] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli (including MDR strains) | 1 - 8 | [13] |

| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | 0.78 - 1.56 | [13] |

| Pyrazole-thiazole hybrids | S. aureus, K. planticola | 1.9 - 3.9 | [13] |

| Quinoline-Pyrido[2,3-d] Pyrimidinone Derivatives | Various bacteria and fungi | 1 - 5 (µmol/mL) | [14] |

| Diphenyl pyrazole–chalcone derivatives | MRSA, E. coli | 7.8 - 15.7 | [15] |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often evaluated in vivo using models like the carrageenan-induced paw edema assay in rodents. The percentage of edema inhibition is a key indicator of anti-inflammatory potency.

Table 3: Anti-inflammatory Activity of Novel Pyrazole Derivatives

| Compound/Series | Animal Model | Dose | Max. Inhibition (%) | Time Point (hours) | Reference(s) |

| Pyrazole Derivative K-3 | Carrageenan-induced paw edema (rat) | 100 mg/kg | 52.0 | 4 | [16] |

| Benzenesulfonamide Spirotriazolotriazines | Carrageenan-induced paw edema (rat) | 200 mg/kg | 96.31 - 99.69 | 4 | [17] |

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of novel pyrazole derivatives.

In Vitro Anticancer and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 650 nm or higher.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Assays

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the pyrazole derivative onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

In Vivo Anti-inflammatory Assays

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[17][18]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specified time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group (vehicle-treated) at each time point.

Mechanism of Action Assays

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP.

-

Reaction Setup: In a 96-well plate, add the tubulin solution and the test pyrazole derivative at various concentrations. Include positive (e.g., colchicine for inhibition) and negative (vehicle) controls.

-

Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C using a microplate reader. The absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

These assays quantify the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (e.g., EGFR or CDK2/Cyclin A2), a specific substrate (e.g., a peptide), and ATP.

-

Inhibitor Incubation: Add the pyrazole derivative at various concentrations to the reaction mixture and incubate to allow for binding to the kinase.

-

Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined incubation period, stop the reaction (e.g., by adding EDTA).

-

Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole derivatives exert their biological effects is crucial for rational drug design and development. This section visualizes key signaling pathways and experimental workflows.

Inhibition of Tubulin Polymerization

Several pyrazole derivatives exhibit anticancer activity by interfering with microtubule dynamics, which are essential for cell division. They often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

EGFR Tyrosine Kinase Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers. Pyrazole derivatives can act as EGFR inhibitors by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in complex with Cyclin E or Cyclin A, is crucial for the G1/S phase transition. Inhibiting CDK2 with pyrazole derivatives can lead to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.

Conclusion and Future Directions

Novel pyrazole derivatives represent a highly promising class of therapeutic agents with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential in oncology, infectious diseases, and inflammatory disorders. The versatility of the pyrazole scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for enhanced potency and selectivity against specific biological targets.

-

Mechanism of Action Studies: Further investigation into the downstream effects of target inhibition and potential off-target activities.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic potential and safety of lead compounds in relevant animal models.

-

Development of Drug Delivery Systems: Exploring novel formulations to improve the pharmacokinetic and pharmacodynamic properties of promising pyrazole derivatives.

By leveraging the information provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of pyrazole-based therapeutics.

References

- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. phytopharmajournal.com [phytopharmajournal.com]

Methodological & Application

using methyl 5-hydroxy-1H-pyrazole-3-carboxylate as a building block in drug discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic building block with significant potential in drug discovery. Its pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the presence of a hydroxyl group, a methyl ester, and a reactive pyrazole ring system allows for diverse chemical modifications. This versatility makes it an attractive starting point for the synthesis of novel bioactive molecules targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

The pyrazole nucleus is a key feature in many pharmacologically active agents, valued for its ability to engage in various biological interactions. Derivatives of pyrazole have been reported to exhibit a broad spectrum of activities, including as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] The functional groups on this compound offer multiple avenues for chemical elaboration to explore structure-activity relationships (SAR) and optimize drug-like properties.

Key Applications in Drug Discovery

The strategic placement of reactive sites on the this compound scaffold allows for its elaboration into a variety of more complex structures with potential therapeutic applications.

-

Kinase Inhibitors: The pyrazole core is a common scaffold in the design of kinase inhibitors.[2] The functional groups of the title compound can be modified to introduce substituents that can interact with the ATP-binding site or allosteric pockets of various kinases. For example, the ester can be converted to an amide, and the hydroxyl group can be alkylated or used as a handle for further functionalization to improve potency and selectivity.

-

Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity.[3] The derivatization of this compound can lead to compounds that induce apoptosis, inhibit cell proliferation, or interfere with other cancer-related signaling pathways.

-

Anti-inflammatory Agents: The pyrazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). By modifying the core structure of this compound, novel anti-inflammatory agents with potentially improved efficacy and safety profiles can be developed.

-

Antiviral and Antimicrobial Agents: Pyrazole derivatives have also been investigated for their potential as antiviral and antimicrobial agents. The versatile nature of the this compound building block allows for the synthesis of libraries of compounds to be screened against various pathogens.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the building block and its subsequent derivatization. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of derivatives.

Protocol 1: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a one-pot synthesis of a closely related derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which illustrates the general approach to constructing this pyrazole scaffold.[4]

Materials:

-

Phenyl hydrazine

-

Dimethylacetylene dicarboxylate (DMAD)

-

Toluene

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine phenyl hydrazine (2 mmol) and dimethylacetylene dicarboxylate (DMAD) (2 mmol).

-

Add a 1:1 mixture of toluene and DCM (10 mL).

-

Stir the mixture at reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting white solid from ethanol to obtain pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4]

Protocol 2: Hydrolysis of the Methyl Ester to Carboxylic Acid

The methyl ester of the pyrazole can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amide derivatives.

Materials:

-

This compound derivative

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).

-

Add NaOH or LiOH (2.0 equivalents) and stir the solution at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

-

Stir the mixture in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 3: Amide Coupling

The pyrazole carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives.

Materials:

-

5-Hydroxy-1H-pyrazole-3-carboxylic acid derivative

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Desired amine

-

Triethylamine (TEA)

Procedure:

-

Acid Chloride Formation: Suspend the pyrazole carboxylic acid in anhydrous DCM and add a few drops of DMF. Add oxalyl chloride or thionyl chloride (2.0 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is used immediately in the next step.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: N-Alkylation of the Pyrazole Ring

N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing molecules.[1][5]

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add NaH or K₂CO₃ portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 5: Conversion of Hydroxyl Group to Bromo Group

The hydroxyl group at the 5-position can be converted to a bromine atom, which serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This protocol is adapted from a procedure for a similar ethyl ester derivative.[6]

Materials:

-

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

-

Tribromooxyphosphorus (POBr₃)

-

Acetonitrile

-

Saturated sodium carbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in acetonitrile.

-

Add tribromooxyphosphorus and heat the mixture to reflux. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and slowly pour it into a precooled saturated sodium carbonate solution.

-

Perform suction filtration and extract the filtrate with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[6]

Data Presentation

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table presents representative data for bioactive pyrazole derivatives to illustrate the potential potency that can be achieved with this scaffold.

| Compound Class | Target | IC₅₀ / Activity | Reference |

| Pyrazole Carboxamide Derivative | FLT3 | 0.089 nM | [7] |

| Pyrazole Carboxamide Derivative | CDK2 | 0.719 nM | [7] |

| Pyrazole Carboxamide Derivative | CDK4 | 0.770 nM | [7] |

| Pyrazolo[3,4-g]isoquinoline | Haspin Kinase | 57 nM | [8] |

| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 nM | [9] |

| Aryl Azo Imidazo[1,2-b]pyrazole | MCF-7 cancer cells | 6.1 µM | [3] |

Signaling Pathways and Logical Relationships

The derivatization of this compound provides access to a vast chemical space. The logical workflow for drug discovery using this building block is outlined below.

Derivatives of this compound can potentially modulate various signaling pathways implicated in disease. For instance, as kinase inhibitors, they can target pathways such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective N-Alkylation of Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these compounds. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as methyl 5-hydroxy-1H-pyrazole-3-carboxylate, presents a significant challenge regarding regioselectivity, often yielding a mixture of N1 and N2 isomers.[1][2] This application note provides a detailed protocol for the N-alkylation of this compound, with a focus on strategies to control the regioselectivity of the reaction. The protocol is based on established methodologies for the alkylation of substituted pyrazoles.[3][4]

The key challenge in the alkylation of this compound lies in the presence of two reactive nitrogen atoms in the pyrazole ring and a hydroxyl group, which can lead to a mixture of N1-alkylated, N2-alkylated, and O-alkylated products. The regioselectivity of the N-alkylation can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[1]

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the N-alkylation of this compound.

Materials

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl), water)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin-layer chromatography (TLC) plates and developing chambers

Procedure

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Deprotonation: Add the selected base (1.1-1.5 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete deprotonation. The choice of base can significantly influence the regioselectivity.[1] For instance, using sodium hydride may favor the formation of one regioisomer.[1]

-

Alkylation: Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature or heat as required. The progress of the reaction should be monitored by TLC.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1- and N2-alkylated isomers and any O-alkylated byproducts.

-

Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity of the alkylation.

Data Presentation

The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions. The following table summarizes a selection of reported data for the N-alkylation of various pyrazole derivatives, which can serve as a guide for optimizing the reaction for this compound.

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |

| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | MgBr₂/i-Pr₂NEt | THF | 25 | >99:1 (N2) | 75 | [5] |